[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
CAS No.: 873580-54-2
Cat. No.: VC21366787
Molecular Formula: C15H19NO3S2
Molecular Weight: 325.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873580-54-2 |
|---|---|
| Molecular Formula | C15H19NO3S2 |
| Molecular Weight | 325.5g/mol |
| IUPAC Name | 5-ethoxy-2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H19NO3S2/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 |
| Standard InChI Key | PQXNQCRRCFDWDI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2 |
| Canonical SMILES | CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2 |
Introduction
Synthesis
Synthetic Pathway
The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves the formation of a sulfonamide bond between the amine group and the sulfonyl chloride precursor. Key steps include:
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Preparation of (5-Ethoxy-2,4-dimethylphenyl)sulfonyl chloride through chlorination reactions.
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Reaction with 2-thienylmethylamine under controlled conditions (e.g., appropriate solvents like dichloromethane and mild bases such as triethylamine) to form the final compound.
Reaction Conditions
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Temperature: 0–25°C for optimal yield.
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Solvent: Polar aprotic solvents (e.g., acetonitrile or dichloromethane).
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Catalyst/Base: Triethylamine or pyridine to neutralize by-products.
Biological Activity
Mechanism of Action
The sulfonamide moiety in (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine may interact with biological targets through hydrogen bonding or ionic interactions. These interactions are critical for enzyme inhibition or receptor binding.
Potential Applications
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Antibacterial Activity: Sulfonamides are known inhibitors of bacterial dihydropteroate synthase, disrupting folic acid synthesis.
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Medicinal Chemistry Scaffold: The compound's unique structure makes it a candidate for further modifications to enhance pharmacological properties.
Applications in Medicinal Chemistry
The compound's structural features suggest potential applications as a lead molecule for drug development targeting:
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Bacterial infections (e.g., sulfonamide-based antibiotics).
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Enzyme inhibition pathways relevant to metabolic disorders or cancer research.
Limitations and Future Research
While (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine shows promise in medicinal chemistry, further studies are needed to evaluate:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME).
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Toxicity Profiles: To determine safety margins for therapeutic use.
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Structure-Activity Relationships (SAR): To optimize efficacy by modifying substituents on the phenyl or thienyl groups.
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